
1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a tetrahydroquinoline ring system, an acetyl group, and a chloroethanone moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate precursor, followed by acetylation and chlorination steps. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product.
Synthetic Route Example:
Cyclization: The precursor compound undergoes cyclization in the presence of a suitable catalyst to form the tetrahydroquinoline ring system.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production: In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives with different oxidation states.
Reduction:
- Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution:
- Nucleophilic substitution reactions can occur at the chloroethanone moiety, where nucleophiles such as amines or thiols replace the chlorine atom to form new derivatives.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Nucleophiles: Amines, thiols
Major Products:
- Oxidized quinoline derivatives
- Reduced tetrahydroquinoline derivatives
- Substituted quinoline derivatives
Scientific Research Applications
1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one has several scientific research applications, including:
Chemistry:
- Used as a building block in the synthesis of more complex quinoline derivatives.
- Studied for its reactivity and potential to form new chemical entities.
Biology:
- Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Used in the study of enzyme inhibition and receptor binding.
Medicine:
- Explored as a lead compound in drug discovery and development.
- Potential therapeutic applications in treating infectious diseases and cancer.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets:
- Binding to enzymes and inhibiting their activity.
- Interacting with receptors and modulating their signaling pathways.
Pathways Involved:
- Inhibition of key enzymes involved in metabolic pathways.
- Modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
- 1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-bromoethan-1-one
- 1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-fluoroethan-1-one
- 1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-iodoethan-1-one
Comparison:
- The chloroethanone moiety in 1-(6-Acetyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-chloroethan-1-one provides unique reactivity compared to its bromo, fluoro, and iodo counterparts.
- The presence of the acetyl group and tetrahydroquinoline ring system contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14ClNO2 |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
1-(6-acetyl-3,4-dihydro-2H-quinolin-1-yl)-2-chloroethanone |
InChI |
InChI=1S/C13H14ClNO2/c1-9(16)10-4-5-12-11(7-10)3-2-6-15(12)13(17)8-14/h4-5,7H,2-3,6,8H2,1H3 |
InChI Key |
LJRFWTKEUCOQRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


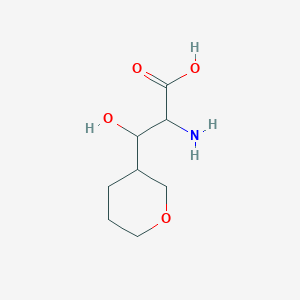
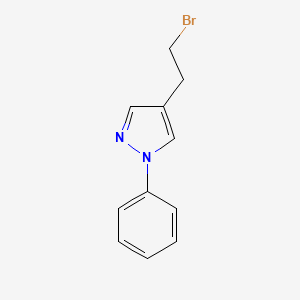
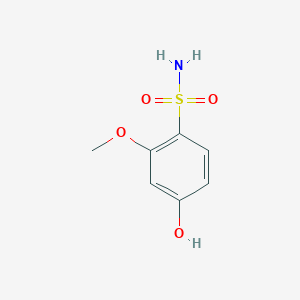
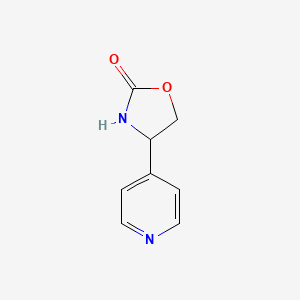
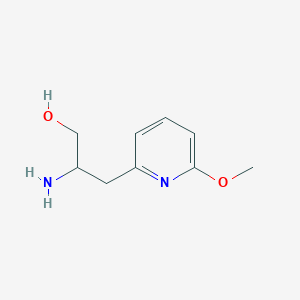

![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylicaciddihydrochloride](/img/structure/B13595261.png)
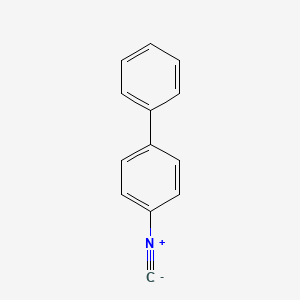

![2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride](/img/structure/B13595274.png)

![6-Oxa-9-azaspiro[3.6]decan-2-ol](/img/structure/B13595285.png)
![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B13595305.png)

